![molecular formula C22H24N2O B12905657 1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one CAS No. 39032-87-6](/img/structure/B12905657.png)
1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one is a complex organic compound that features an indole moiety, a piperidine ring, and a benzyl group. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine to form the desired product . The reaction conditions often require a catalyst and are carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction is monitored for temperature, pH, and other parameters to optimize the yield. Purification processes such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(1-(1H-Indol-3-yl)ethyl)-1-benzylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Properties
CAS No. |
39032-87-6 |
|---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-benzyl-3-[1-(1H-indol-3-yl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C22H24N2O/c1-16(19-13-23-21-10-6-5-9-18(19)21)20-15-24(12-11-22(20)25)14-17-7-3-2-4-8-17/h2-10,13,16,20,23H,11-12,14-15H2,1H3 |
InChI Key |
KHACYSVTSFLQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(CCC1=O)CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


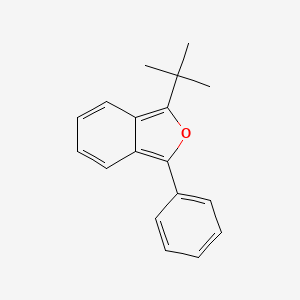
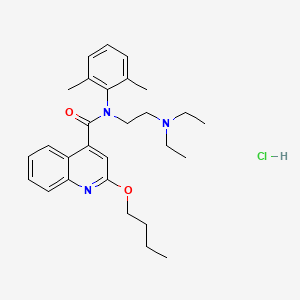
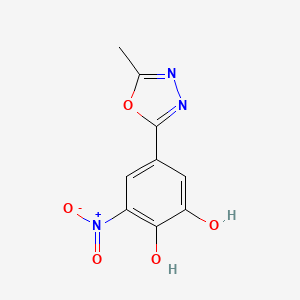
![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
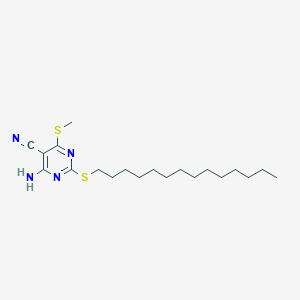
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

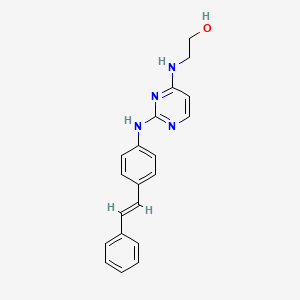
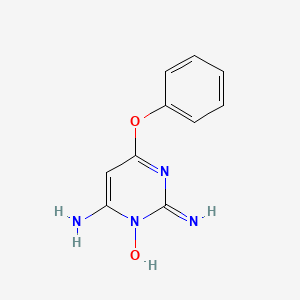



![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
